Erythromycylamine is a semi-synthetic macrolide antibiotic derived from Erythromycin A. It is classified as a second-generation macrolide. [] Erythromycylamine is a key intermediate in the synthesis of other macrolide antibiotics, including Dirithromycin. [, ] It is microbiologically active, exhibiting a similar spectrum of activity to Erythromycin. []
Related Compounds
Dirithromycin
Compound Description: Dirithromycin is a 14-membered lactone ring macrolide antibiotic. It is the 9-N,11-O-oxazine derivative of Erythromycylamine, formed by condensation of Erythromycylamine with 2-(2-methoxyethoxy)acetaldehyde. [, , , ] Dirithromycin is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, Erythromycylamine. [, , , ] It exhibits similar antimicrobial activity to Erythromycylamine and Erythromycin against a range of Gram-positive bacteria, Legionella spp., Helicobacter pylori, and Chlamydia trachomatis. [, ] Dirithromycin is noted for its favorable pharmacokinetic profile, including high tissue penetration and a long half-life that allows for once-daily dosing. [, , ]
Relevance: Dirithromycin is the prodrug of Erythromycylamine. It is structurally similar to Erythromycylamine but with an additional oxazine ring. This structural modification confers improved pharmacokinetic properties to Dirithromycin, leading to its development as an oral antibiotic. [, , ]
Erythromycin A
Compound Description: Erythromycin A is a 14-membered macrolide antibiotic produced by Saccharopolyspora erythraea. It exhibits activity against a wide range of Gram-positive bacteria, as well as some Gram-negative bacteria and atypical respiratory pathogens. [, , , , ] Erythromycin A exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.
Relevance: Erythromycin A is a structurally similar macrolide antibiotic to Erythromycylamine, differing in the substituent at the 9-position of the macrolactone ring. [, ] Erythromycin A serves as the parent compound for many semi-synthetic macrolides, including Erythromycylamine. The comparative analysis of these compounds provides insights into structure-activity relationships and the impact of specific structural modifications on antibacterial activity and pharmacological properties. [, , , ]
Roxithromycin
Compound Description: Roxithromycin is a 14-membered ring macrolide antibiotic belonging to the azalide subclass. [, , ] Like Erythromycylamine, it exhibits activity against a range of Gram-positive bacteria and some Gram-negative bacteria. Roxithromycin is noted for its high tissue penetration and long half-life, allowing for once- or twice-daily dosing.
Relevance: Roxithromycin, similar to Erythromycylamine, belongs to the 14-membered ring macrolide class. [, , ] The studies comparing their uptake and intracellular location in human neutrophils highlight the diversity in pharmacokinetic behavior even within a closely related group of macrolides. [, ]
Azithromycin
Compound Description: Azithromycin is a 15-membered ring macrolide antibiotic of the azalide class. It exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including atypical respiratory pathogens. [] Like Erythromycylamine, Azithromycin accumulates within neutrophils and macrophages, contributing to its effectiveness against intracellular pathogens.
Relevance: Azithromycin, while possessing a 15-membered ring compared to the 14-membered ring of Erythromycylamine, shares the characteristic of being a dibasic macrolide. [] This shared feature influences their pharmacokinetic behavior, specifically their intracellular accumulation within neutrophils. [, ]
Relevance: LY281389 is a semi-synthetic derivative of Erythromycylamine with a propyl group attached to the nitrogen atom at the 9-position. This modification aims to enhance its antimicrobial efficacy. [, ] Comparing their activities and potential for phospholipidosis provides valuable insights into the structure-activity relationships of Erythromycylamine derivatives.
9(S)-9-N,N-dimethylerythromycylamine A
Compound Description: This compound is a derivative of Erythromycylamine A where the nitrogen at the 9-position is di-methylated. []
Relevance: This compound, along with (9S)-9-N-methylerythromycylamine A, were synthesized to study the impact of N-methylation on the conformation of erythromycylamines. [] Understanding how these structural changes affect the overall shape of the molecule provides insights into their interactions with biological targets.
(9S)-9-N-methylerythromycylamine A
Compound Description: This compound is a derivative of Erythromycylamine A where the nitrogen at the 9-position is mono-methylated. [] This compound can react with various aliphatic aldehydes to form 9,11-cyclic products. These products exhibit diastereoisomerism at the bridging carbon atom (C-23), leading to differences in their NMR spectra and conformational preferences. []
Relevance: This compound serves as a precursor in studying the formation and conformational behavior of 9,11-cyclic aminals derived from Erythromycylamine A. [] Understanding the stereochemistry and conformational preferences of these cyclic derivatives is crucial for elucidating their biological activities and potential as drug candidates.
(9S),(22R)-9,11-N,O-(2-methoxyethoxyethylidine)erythromycylamine A
Compound Description: This compound is a 9,11-cyclic aminal derivative of Erythromycylamine A, featuring a specific stereochemistry at the C-22 and C-23 positions. []
Relevance: The crystal structure of this compound provided a template for the 'folded-in' conformation observed in some 9,11-cyclic aminal derivatives of Erythromycylamine A. [] This structural information is crucial for understanding the relationship between conformation and biological activity in these macrolide derivatives.
Source and Classification
(9S)-9-Amino-9-deoxoerythromycin is derived from erythromycin, which is produced by the bacterium Saccharopolyspora erythraea. This antibiotic belongs to the macrolide class, characterized by a large lactone ring and various sugar moieties that contribute to its biological activity. The modification of erythromycin A to produce (9S)-9-amino-9-deoxoerythromycin involves the conversion of the ketone group into an imine, enhancing its pharmacological profile.
Synthesis Analysis
The synthesis of (9S)-9-amino-9-deoxoerythromycin typically involves several key steps:
Protection of Functional Groups: Selective protection of hydroxyl groups is often necessary to prevent unwanted reactions during synthesis.
Formation of the Imine: The ketone group in erythromycin A is converted to an imine through a condensation reaction with an amine, typically involving a reagent that facilitates this transformation.
Deprotection: After the desired transformations are complete, protecting groups are removed to yield the final product.
A notable method involves starting from (9R)-9-amino-9-deoxoerythromycin A, where specific functional groups are selectively modified to create versatile intermediates suitable for further derivatization.
Molecular Structure Analysis
The molecular structure of (9S)-9-amino-9-deoxoerythromycin features:
Lactone Ring: The core structure includes a 14-membered lactone ring typical of macrolides.
Amino Group: The presence of an amino group at the 9-position contributes to its enhanced antibacterial activity.
Sugar Moieties: Two sugar units (cladinose and desosamine) are attached to the lactone ring, crucial for binding to bacterial ribosomes.
Nuclear magnetic resonance spectroscopy has been utilized to elucidate the conformations of this compound in solution, revealing novel "folded-in" and "folded-out" conformations that may influence its biological activity.
Chemical Reactions Analysis
(9S)-9-Amino-9-deoxoerythromycin participates in various chemical reactions:
Antibacterial Activity: It inhibits protein synthesis in bacteria by binding to the 50S ribosomal subunit, preventing peptide bond formation.
Modification Reactions: The compound can undergo further chemical modifications at various positions to create derivatives with altered biological properties.
Reactivity with Nucleophiles: The imine functionality can react with nucleophiles, potentially leading to new derivatives with enhanced or altered activities.
These reactions are crucial for developing new antibiotics and understanding resistance mechanisms in bacteria.
Mechanism of Action
The mechanism of action of (9S)-9-amino-9-deoxoerythromycin primarily involves:
Inhibition of Protein Synthesis: By binding to the peptidyl transferase center of the bacterial ribosome, it disrupts the translation process. This action prevents the formation of polypeptides necessary for bacterial growth and replication.
Bacteriostatic Effect: While it inhibits growth, it does not necessarily kill bacteria outright; instead, it stunts their growth until they can be cleared by the immune system.
Studies have demonstrated that modifications at specific positions can enhance or reduce this activity, making structure-activity relationship studies essential for developing new derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of (9S)-9-amino-9-deoxoerythromycin include:
Molecular Weight: Approximately 746 g/mol.
Solubility: Generally soluble in organic solvents like methanol and dimethyl sulfoxide but less soluble in water due to its large hydrophobic regions.
Stability: Sensitive to light and heat; storage conditions must be controlled to maintain efficacy.
These properties influence both its formulation as a pharmaceutical agent and its behavior in biological systems.
Applications
(9S)-9-Amino-9-deoxoerythromycin has several scientific applications:
Antibiotic Development: It serves as a lead compound for synthesizing new macrolide antibiotics that can overcome bacterial resistance.
Research Tool: Used in studies investigating protein synthesis mechanisms and ribosomal function.
Pharmacological Studies: Its derivatives are explored for potential therapeutic uses beyond antibacterial applications, including anti-inflammatory effects.
The ongoing research into this compound highlights its significance in both clinical settings and fundamental biological research.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Erbulozole is a water soluble congener of tubulozole and a tubulin binding agent with potential antimitotic and antineoplastic activities. Erbulozole targets and binds to tubulin, thereby preventing the polymerization of tubulin. This may lead to an inhibition of cell division and induction of apoptosis.
ERD-308 is a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) ERD-308 achieves DC50
(concentration causing 50% of protein degradation) values of 0.17 and 0.43 nM in MCF-7 and T47D ER+ breast cancer cell lines, respectively, and induces >95% of ER degradation at concentrations as low as 5 nM in both cell lines. Significantly, ERD-308 induces more complete ER degradation than fulvestrant, the only approved selective ER degrader (SERD), and is more effective in inhibition of cell proliferation than fulvestrant in MCF-7 cells.
9,10-Secoergosta-5,7,10(19),22-tetraene-3,25-diol. Biologically active metabolite of vitamin D2 which is more active in curing rickets than its parent. The compound is believed to attach to the same receptor as vitamin D2 and 25-hydroxyvitamin D3.
1alpha,25-dihydroxyvitamin D2 is a hydroxycalciol that is vitamin D2 bearing additional hydroxy substituents at positions 1alpha and 25. It has a role as a bone density conservation agent, a human xenobiotic metabolite and a nutraceutical. It is a hydroxycalciol, a seco-ergostane and a vitamin D. It is functionally related to a vitamin D2.
Erdosteine is a N-acyl-amino acid. Erdosteine is a drug that causes a breakdown of mucus, also known as a mucolytic agent. It is a thiol derivative produced for the clinical management of chronic obstructive bronchitis, in addition to infective exacerbations of chronic bronchitis. This drug contains sulfhydryl groups which are released after erdosteine undergoes hepatic first pass metabolism. Three active metabolites result and possess mucolytic activity in addition to free radical scavenging activity. Erdosteine acts to control mucus production and control its viscosity while increasing mucociliary transport. It also combats the effects of free radicals resulting from cigarette smoke. Erdosteine has been shown to be safe and well tolerated in clinical trials. Erdosteine 300mg twice daily reduced cough (both frequency and severity) and sputum viscosity more quickly and more effectively than placebo and reduced the adhesivity of sputum more effectively than ambroxol 30mg twice daily. Co-administration of erdosteine and amoxicillin in patients with acute infective exacerbation of chronic bronchitis resulted in higher concentrations of the antibiotic in the sputum, leading to earlier and more pronounced amelioration of clinical symptoms compared with placebo. Erdosteine is associated with a low incidence of adverse events, most of which are gastrointestinal and generally mild. Erdosteine is a homocysteine-derived thiol derivative with mucolytic and free radical scavenging properties. Erdosteine and its metabolites modulate mucus production and viscosity, by which facilitating mucociliary transport and improving expectoration. This agent also suppresses the chemical-induced cough reflex as well as protects lung tissues from damages caused by cigarette smoking mediated through free radicals scavenging.